

cynaropicrin bitter potency compared to other lactones

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Compound Focus: Cynaropicrin

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Comparative Bitter Potency of Sesquiterpene Lactones

The data below is derived from cellular assays using HEK293T cells engineered to express the human bitter taste receptor TAS2R46. The effective concentration (EC_{50}) represents the potency required to activate half of the maximum receptor response; a lower EC_{50} indicates higher potency [1].

Compound	EC_{50} (μ M)	Receptor Tested	Relative Potency (vs. Lactucopicrin)
11 β ,13-Dihydrolactucopicrin	2.0 \pm 0.6	TAS2R46	~8x more potent
Cynaropicrin	Data not explicitly provided*	TAS2R46	-
Lactucopicrin	16.6	TAS2R46	(Reference compound)
Lactucin	94.6	TAS2R46	~6x less potent
11 β ,13-Dihydrolactucin	173.6	TAS2R46	~10x less potent

*Note: While a specific EC_{50} for **cynaropicrin** is not listed, the study confirms it is a known agonist of TAS2R46, and its structural similarity suggests significant bitterness [1].

Detailed Experimental Methodology

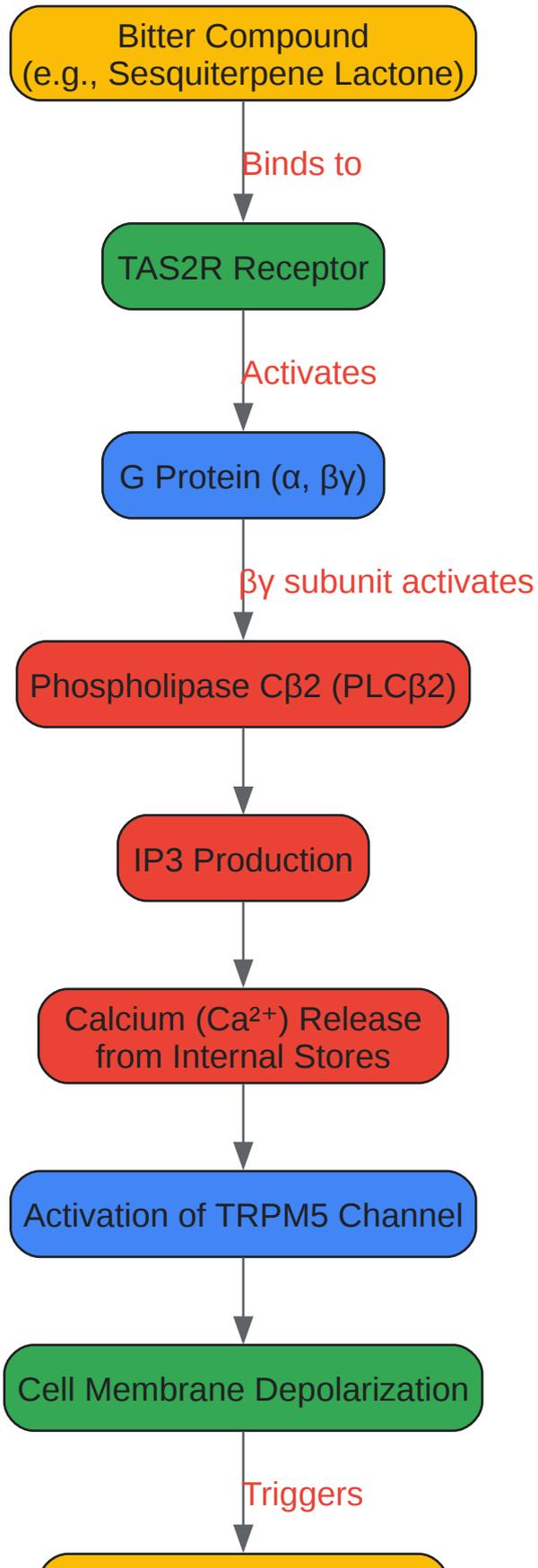
The quantitative data in the table above was generated using a standardized cellular calcium imaging protocol, a common method for studying G protein-coupled receptor (GPCR) activity like TAS2R46 [1].

- **Cell Line:** HEK293T (human embryonic kidney cells).
- **Receptor Expression:** Cells were transiently or stably transfected to express the **human bitter taste receptor TAS2R46**.
- **Signaling Component:** A **chimeric G-protein (G16t2)** was co-expressed to couple receptor activation to the downstream signaling pathway, leading to a strong and measurable calcium response.
- **Assay Principle:** Upon receptor activation by a bitter compound, the intracellular calcium concentration increases. Cells are loaded with a calcium-sensitive fluorescent dye, and receptor activation is measured as an increase in fluorescence upon compound application.
- **Data Analysis:** Dose-response curves are generated by applying a range of concentrations for each sesquiterpene lactone. The EC_{50} value is then calculated from these curves.

Mechanism of Bitter Taste Signaling

The bitterness of sesquiterpene lactones like **cynaropicrin** is initiated when they bind to and activate TAS2R receptors on the tongue. The subsequent intracellular signaling cascade can be summarized as follows, illustrating the pathway investigated in the cited experiments [2]:

TAS2R Bitter Taste Signaling Pathway



Neurotransmitter Release

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Research Implications and Bitterness Modulation

- **Structural Insights:** The high potency of **11 β ,13-dihydrolactucopicrin** and **lactucopicrin** suggests that the presence of a 4-hydroxyphenyl acetic acid ester group in their structure is crucial for strong interaction with the TAS2R46 receptor [1].
- **Bitterness Suppression:** Research indicates that lowering the pH of food (making it more acidic) can **significantly reduce the response of TAS2R46** to sesquiterpene lactones. This presents a practical method for modulating the bitter taste of vegetables like artichoke and lettuce without losing their beneficial compounds [1].

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References

1. Characterization of the Human Bitter Taste Receptor ... [pmc.ncbi.nlm.nih.gov]
2. Mechanisms and novel therapeutic roles of bitter taste ... [pmc.ncbi.nlm.nih.gov]

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